molecular formula C11H17Cl2N3 B1421427 1-(1-ethyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride CAS No. 1240528-74-8

1-(1-ethyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride

Cat. No. B1421427
CAS RN: 1240528-74-8
M. Wt: 262.18 g/mol
InChI Key: NVISELVYMBVGPG-UHFFFAOYSA-N
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Description

“1-(1-ethyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride” is a chemical compound with the CAS Number: 1240528-74-8 . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H15N3.2ClH/c1-3-14-10-7-5-4-6-9 (10)13-11 (14)8 (2)12;;/h4-8H,3,12H2,1-2H3;2*1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.

Scientific Research Applications

Pharmaceutical Research

Imidazole derivatives like this compound are extensively studied for their therapeutic potential. They have been found to exhibit a variety of biological activities, including antibacterial, antifungal, and antiviral effects. This compound could be a precursor in the synthesis of new drugs targeting resistant strains of bacteria or viruses .

Material Science

In material science, the compound’s structural motif can be utilized to create novel polymers or coatings with specific properties such as enhanced durability or resistance to environmental factors. Its ability to form stable complexes with metals can also be explored for developing new catalytic systems .

Chemical Synthesis

This compound can serve as a building block in organic synthesis, aiding in the construction of complex molecules. Its reactivity with various reagents can be harnessed to synthesize a wide array of chemical entities with potential applications in different industries .

Biological Studies

The imidazole ring is a core structure in many biological molecules, such as histidine and histamine. Research into this compound can provide insights into enzyme mechanisms, receptor binding, and signal transduction pathways within cells .

Analytical Chemistry

Due to its distinct chemical properties, this compound can be used as a standard or reagent in analytical techniques. It could be involved in developing new methods for detecting or quantifying biological substances .

Environmental Science

Research into the environmental fate of imidazole derivatives, including this compound, is crucial. It can help in understanding their biodegradability, toxicity, and potential impact on ecosystems .

Nanotechnology

The compound’s ability to interact with various surfaces and form stable complexes can be exploited in the field of nanotechnology. It could be used to modify the surface properties of nanoparticles or to create molecular sensors .

Computational Chemistry

In silico studies involving this compound can lead to the discovery of new drug candidates or materials. Computational models can predict its behavior in different environments, aiding in the design of experiments and the interpretation of results .

properties

IUPAC Name

1-(1-ethylbenzimidazol-2-yl)ethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3.2ClH/c1-3-14-10-7-5-4-6-9(10)13-11(14)8(2)12;;/h4-8H,3,12H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVISELVYMBVGPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2N=C1C(C)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-ethyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(1-ethyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride
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1-(1-ethyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride

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